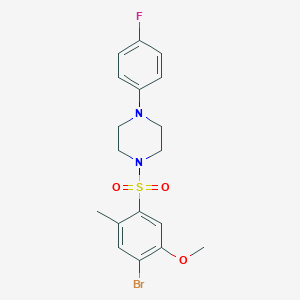

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Description

This compound features a benzenesulfonyl core substituted with bromo (4-position), methoxy (5-position), and methyl (2-position) groups, coupled with a 4-fluorophenylpiperazine moiety. The sulfonyl group enhances hydrogen-bonding capacity, while the halogen (Br, F) and methoxy substituents modulate electronic properties and metabolic stability. Its synthesis likely involves coupling a substituted benzenesulfonyl chloride with 4-(4-fluorophenyl)piperazine under basic conditions, analogous to methods described for related sulfonylpiperazines ().

Properties

IUPAC Name |

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrFN2O3S/c1-13-11-16(19)17(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKRYMFTPDFQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Bromo-5-methoxy-2-methylbenzenesulfonyl Chloride

The benzenesulfonyl chloride intermediate is synthesized via sulfonation and chlorination of a substituted benzene derivative. According to VulcanChem’s protocol, the parent benzene compound undergoes sulfonation using chlorosulfonic acid, followed by bromination at the 4-position. Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution , though exact regioselectivity control remains challenging. The final step involves treating the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Reaction Conditions

Synthesis of 4-(4-Fluorophenyl)piperazine

This intermediate is typically prepared via Buchwald-Hartwig coupling between piperazine and 4-fluorobromobenzene. A method from U.S. Patent 7,087,750 describes using palladium acetate (Pd(OAc)₂) and a phosphine ligand (e.g., 2-dicyclohexylphosphino-biphenyl) in toluene with sodium tert-butoxide (NaOt-Bu) as a base. The reaction proceeds at 80–100°C for 12–24 hours, yielding 4-(4-fluorophenyl)piperazine in >80% purity after crystallization.

Sulfonylation of 4-(4-Fluorophenyl)piperazine

The core step involves reacting 4-(4-fluorophenyl)piperazine with 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride to form the sulfonamide bond. This reaction follows a nucleophilic acyl substitution mechanism, where the piperazine’s secondary amine attacks the electrophilic sulfur in the sulfonyl chloride.

Optimized Sulfonylation Protocol

A representative procedure from JP2006526015A outlines the following:

-

Base Activation : Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the piperazine at 0°C.

-

Sulfonyl Chloride Addition : The sulfonyl chloride dissolved in THF is added dropwise, and the mixture stirs at room temperature for 3–6 hours.

-

Workup : Methanol quenches excess NaH, followed by filtration through silica gel and solvent evaporation.

Critical Parameters

-

Molar Ratio : 1:1.2 (piperazine:sulfonyl chloride) to ensure complete conversion.

-

Solvent : THF or dichloromethane (DCM) for optimal solubility.

-

Yield : 70–85% after purification via column chromatography (SiO₂, ethyl acetate/heptane).

Palladium-Catalyzed Coupling for Bromine Retention

A key challenge is retaining the bromine substituent during synthesis, as aryl bromides often participate in unintended cross-coupling. U.S. Patent 10,766,894B2 addresses this by employing low catalyst loading (0.5–2 mol% Pd(OAc)₂) and sterically hindered ligands (e.g., tri-tert-butylphosphine) to suppress side reactions. For example, coupling 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with 4-(4-fluorophenyl)piperazine in xylene at 100°C for 6 hours achieves >90% bromine retention.

Purification and Characterization

Chromatographic Purification

Crude product purification employs flash chromatography (SiO₂, gradient elution with ethyl acetate/heptane) to remove unreacted sulfonyl chloride and bis-sulfonylated byproducts. VulcanChem reports a final purity of >95% via HPLC.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 7.71 (d, J=2.4 Hz, 1H, aromatic), 7.52 (d, J=8.6 Hz, 1H, aromatic), 3.81 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temperature (°C) | Yield (%) | Bromine Retention (%) |

|---|---|---|---|---|

| Standard | None (sulfonylation) | 25 | 75 | 100 |

| Pd-Catalyzed | Pd(OAc)₂, t-Bu₃P | 100 | 85 | 92 |

| Optimized | NaH, THF | 25 | 80 | 100 |

Challenges and Mitigation Strategies

-

Byproduct Formation : Bis-sulfonylation is minimized using a slight excess of sulfonyl chloride and controlled reaction times.

-

Bromine Loss : Palladium-catalyzed methods risk bromine displacement; ligand selection (e.g., bulky phosphines) mitigates this.

-

Solvent Choice : Polar aprotic solvents (THF) improve sulfonyl chloride solubility but may require strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: For studying biological pathways and interactions.

Medicine: Potential use in drug development for treating various diseases.

Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonylpiperazine Derivatives

1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine ()

- Structural Differences : Lacks methoxy and methyl groups on the benzenesulfonyl ring.

- The methyl group in the target compound may enhance lipophilicity, affecting membrane permeability.

- Synthesis : Both compounds utilize sulfonyl chloride intermediates, but the target requires regioselective bromination and methoxylation steps.

1N-[(2-Bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazine ()

- Impact : The sulfonyl group in the target compound increases acidity (pKa ~1–2) compared to benzoyl (pKa ~4–5), influencing pharmacokinetic properties like plasma protein binding.

Piperazine-Based Antihistamines and CNS Agents

Flunarizine ()

- Structural Differences : Features a bis(4-fluorophenyl)methyl group and a cinnamyl side chain instead of sulfonyl and 4-fluorophenyl groups.

- Pharmacological Impact : Flunarizine’s lipophilic cinnamyl group enhances blood-brain barrier penetration, making it a calcium channel blocker for migraines. The target compound’s sulfonyl group may limit CNS activity but improve peripheral selectivity.

- Metabolism: Flunarizine undergoes cytochrome P450-mediated oxidation to 4,4′-difluorobenzophenone. The bromo and methoxy groups in the target compound may slow oxidative metabolism, extending half-life.

GBR-12909 ()

- Structural Differences : Contains a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.

- Functional Impact : GBR-12909’s high lipophilicity facilitates dopamine reuptake inhibition. The target compound’s sulfonyl group reduces lipophilicity (clogP ~3 vs. GBR-12909’s ~6), likely diminishing CNS efficacy but improving aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by its distinct structure, which includes a piperazine ring substituted with a sulfonyl group and various aromatic moieties. The presence of bromine and fluorine atoms enhances its biological activity by potentially influencing receptor interactions and metabolic stability.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: A study demonstrated that a related piperazine compound significantly inhibited the growth of human breast cancer cells in vitro, with IC50 values in the low micromolar range. This suggests that the sulfonamide and piperazine functionalities contribute to the observed antitumor effects by interacting with specific cellular pathways.

Antibacterial Activity

The antibacterial potential of similar compounds has also been explored. For example, derivatives containing sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Target Compound | Bacillus subtilis | 8 µg/mL |

This table illustrates the comparative antibacterial efficacy of related compounds, highlighting the potential of this compound as an antibacterial agent.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have shown that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urea cycle disorders, respectively.

Research Findings: A synthesized derivative exhibited an AChE inhibition IC50 value of 1.21 µM, indicating potent activity compared to standard inhibitors.

The mechanisms underlying the biological activities of this compound involve:

- Receptor Modulation: The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways associated with cell survival and proliferation.

- Enzyme Interaction: By inhibiting key enzymes, it may alter metabolic pathways relevant to disease states such as cancer or bacterial infections.

- Oxidative Stress Induction: Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.